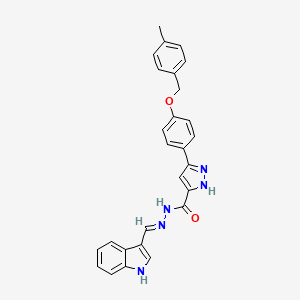
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C27H23N5O2 and its molecular weight is 449.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indole moiety, a pyrazole ring, and a hydrazide functional group. The molecular formula is C22H22N4O2, with a molecular weight of approximately 378.44 g/mol. The structural representation is as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of related pyrazole derivatives demonstrated that certain compounds inhibited cell growth in HeLa, MCF-7, and HT-29 cancer cell lines. For instance, one derivative exhibited an IC50 of 0.34 µM against MCF-7 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These results suggest that the incorporation of indole and pyrazole moieties can enhance anticancer activity through mechanisms such as tubulin polymerization inhibition.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
In vitro studies have indicated that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored, particularly against bacterial strains. Pyrazole derivatives have demonstrated efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
A related study evaluated the antimicrobial activity of a series of pyrazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as antimicrobial agents .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 8 |
| B | Escherichia coli | 16 |
Propriétés
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-18-6-8-19(9-7-18)17-34-22-12-10-20(11-13-22)25-14-26(31-30-25)27(33)32-29-16-21-15-28-24-5-3-2-4-23(21)24/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMGINEHJBHCI-MUFRIFMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














